10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid
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Overview
Description
10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid typically involves multiple steps, including the formation of the core tricyclic structure and the introduction of the chloro and fluoro substituents. Common synthetic routes may include:
Formation of the Core Structure: This step often involves cyclization reactions to form the tricyclic framework.
Introduction of Substituents: Chlorination and fluorination reactions are used to introduce the 2-chloro-6-fluorophenyl group.
Functional Group Transformations: Various functional group transformations, such as oxidation and reduction, are employed to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Process Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to improve efficiency and reduce costs.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols or alkanes.
Substitution: Can produce a variety of substituted derivatives.
Scientific Research Applications
10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins or enzymes, inhibiting their activity.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid include:
Indole Derivatives: Compounds with an indole nucleus that exhibit similar biological activities.
Fluorinated Aromatics: Compounds with fluorine atoms attached to aromatic rings, which can have similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its complex structure and the combination of functional groups, which confer specific chemical and biological properties that may not be present in similar compounds.
Properties
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3/c1-22(2)9-16-19(17(27)10-22)20(18-12(23)4-3-5-13(18)24)26-14-7-6-11(21(28)29)8-15(14)25-16/h3-8,20,25-26H,9-10H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDZRLWCENETOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=C(C=CC=C4Cl)F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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